4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)
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Overview
Description
4,4’-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with the molecular formula C33H46N2. This compound is characterized by the presence of a decylphenyl group attached to a methylene bridge, which is further connected to two N,N-dimethylaniline groups. It is primarily used as an intermediate in the synthesis of dyes and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 4-decylbenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the decylphenyl and dimethylaniline groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of efficient catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic rings or the methylene bridge, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic compounds.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
Scientific Research Applications
4,4’-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The methylene bridge and aromatic rings allow it to participate in a range of chemical reactions, influencing the activity of enzymes and other biological molecules. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
- **4,4’-Methylenebis(N,N-diglycidylan
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the decylphenyl group.
Properties
CAS No. |
65444-18-0 |
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Molecular Formula |
C33H46N2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
4-[(4-decylphenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C33H46N2/c1-6-7-8-9-10-11-12-13-14-27-15-17-28(18-16-27)33(29-19-23-31(24-20-29)34(2)3)30-21-25-32(26-22-30)35(4)5/h15-26,33H,6-14H2,1-5H3 |
InChI Key |
JBUXXXUSZWIINS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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